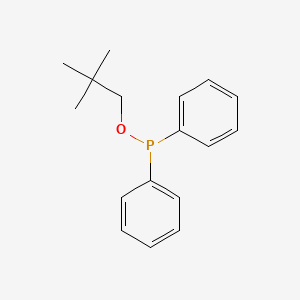
2,2-Dimethylpropyl diphenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound with the formula P(OC(CH3)2CH2CH3)(C6H5)2. It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to donate electron density to metal centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then purified by distillation or recrystallization.
Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.
Automated mixing and reaction: under controlled conditions to ensure consistent product quality.
Purification: through industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.
Major Products
Oxidation: The major product is a phosphinate, such as diphenylphosphinate.
Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.
Applications De Recherche Scientifique
2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Butyl diphenylphosphinite
Comparison
2,2-Dimethylpropyl diphenylphosphinite is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in catalytic applications. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific catalytic processes.
Propriétés
Numéro CAS |
63507-05-1 |
|---|---|
Formule moléculaire |
C17H21OP |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2,2-dimethylpropoxy(diphenyl)phosphane |
InChI |
InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
LXGUNQHBHYWEMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















